4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-propan-2-ylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)8-5-10-4-3-7(8)9/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUAIQLURUVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441454 | |
| Record name | 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59582-92-2 | |
| Record name | 4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine-3-sulfonyl chloride with isopropylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridine sulfonamides.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-N-(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and isopropyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Molecular and Physicochemical Properties
Structural Features
The compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, where the sulfonamide nitrogen is bonded to an isopropyl group (propan-2-yl).
Comparison with Similar Compounds
Structural Analogs and Key Differences
Functional Group Impact on Properties
- Pyridin-4-ylmethyl Group: Introduces aromaticity and additional hydrogen-bonding sites, possibly contributing to antimicrobial activity . Di-isopropyl Groups: Increase steric bulk, which may hinder binding to compact active sites but improve metabolic stability .
Chlorine Position :
The 6-chloro substitution on the pyridine ring (vs. hypothetical 4-chloro) likely alters electronic distribution, affecting dipole moments and interaction with biological targets. Computational tools like Multiwfn (for wavefunction analysis) and AutoDock Vina (for molecular docking) could further elucidate these effects .
Biological Activity
4-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Target Enzyme: Phosphoinositide 3-Kinase (PI3K)
The primary target of this compound is the enzyme PI3K. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound inhibits PI3K activity, leading to the suppression of the Akt signaling pathway, which is significant for glucose metabolism and apoptosis regulation.
Biochemical Pathways Affected
Inhibition of PI3K by this compound disrupts several downstream signaling pathways, notably affecting cellular functions such as transcription and migration. The modulation of these pathways suggests potential therapeutic applications in cancer treatment where PI3K signaling is often dysregulated.
Pharmacological Properties
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown activity against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial action .
Anticancer Potential
The compound's ability to inhibit PI3K suggests that it may also possess anticancer properties. Studies have reported that sulfonamides can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy . The specific interactions with neurotransmitter systems further indicate a multifaceted role in modulating cellular responses linked to cancer progression.
Table 1: Biological Activity Summary
Case Studies and Experimental Data
In a study focused on the synthesis and biological evaluation of related sulfonamide compounds, researchers conducted assays to determine the inhibitory effects on PI3K. The results indicated that modifications in the sulfonamide structure could enhance binding affinity and inhibitory potency against PI3Kα kinase, with implications for developing more effective cancer therapeutics .
Another study explored the compound's effects on gastric smooth muscle preparations from rats. The findings suggested that it could act as a vasodilator by influencing nitric oxide synthesis, which may have cardiovascular implications. This highlights the compound's versatility beyond antimicrobial and anticancer applications.
Q & A
Q. Table 1. Synthetic Conditions for Sulfonamide Derivatives
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Sulfonylation | 4-Chloropyridine, isopropylamine, −20°C → RT | 54–72% | |
| Purification | n-propanol recrystallization | >95% purity |
Q. Table 2. Computational Parameters for Multiwfn Analysis
| Parameter | Value | Application |
|---|---|---|
| Grid Size | 0.1 Å | ESP Mapping |
| BCP Threshold (ρ) | 0.2 e·Å⁻³ | Bond Topology |
| NBO Cutoff | 0.5 eV | Orbital Contributions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
